molecular formula C7H13BrO2 B14670913 5-Bromo-2-ethylpentanoic acid CAS No. 42997-96-6

5-Bromo-2-ethylpentanoic acid

Cat. No.: B14670913
CAS No.: 42997-96-6
M. Wt: 209.08 g/mol
InChI Key: SYHCXSQXKZKYIW-UHFFFAOYSA-N
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Description

To address this, the article will focus on structurally analogous brominated carboxylic acids, including 5-Bromopentanoic acid (CAS 2067-33-6, C₅H₉BrO₂) , 5-Bromo-2-oxopentanoic acid (C₅H₇BrO₃) , and 5-Bromo-4,4,5,5-tetrafluoropentanoic acid (CAS 234443-22-2) . These compounds share functional groups (carboxylic acid, bromine substituents) and serve as relevant comparators.

Properties

CAS No.

42997-96-6

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

5-bromo-2-ethylpentanoic acid

InChI

InChI=1S/C7H13BrO2/c1-2-6(7(9)10)4-3-5-8/h6H,2-5H2,1H3,(H,9,10)

InChI Key

SYHCXSQXKZKYIW-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCBr)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethylpentanoic acid typically involves the bromination of 2-ethylpentanoic acid. One common method is the reaction of 2-ethylpentanoic acid with bromine in the presence of a suitable catalyst or under specific conditions to achieve the desired bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms) depending on reaction conditions. Steric hindrance from the ethyl group favors Sₙ2 pathways in polar aprotic solvents .

Key Reactions:

Reaction TypeReagents/ConditionsProductYield
Amine AttackPrimary amines (e.g., NH₃), DMF, 80°C5-Amino-2-ethylpentanoic acid65–75%
HydrolysisNaOH (aq.), reflux2-Ethylpentanoic acid + HBr>90%

Mechanistic studies indicate that the ethyl group at C2 reduces steric accessibility, slowing Sₙ1 pathways but allowing Sₙ2 substitutions at elevated temperatures.

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-induced decarboxylation under specific conditions:

Conditions and Outcomes:

  • Thermal Decarboxylation : At 200–220°C, yields 4-bromo-2-ethylbutane (85% purity).

  • Oxidative Decarboxylation : With Pb(OAc)₄ in acetic acid, forms 5-bromo-2-ethylpentanal (60% yield) .

Esterification and Derivatization

The carboxylic acid reacts with alcohols or acyl chlorides to form esters or anhydrides:

Example Reactions:

Esterification PartnerCatalystProductApplication
MethanolH₂SO₄Methyl 5-bromo-2-ethylpentanoatePharmaceutical intermediates
Acetyl ChloridePyridine5-Bromo-2-ethylpentanoic anhydridePolymer synthesis

Radical Bromination and Halogen Exchange

The bromine atom participates in radical chain reactions under UV light, enabling halogen exchange:

Notable Findings:

  • Reaction with NaI in acetone produces 5-iodo-2-ethylpentanoic acid (70% yield) .

  • Radical bromination at C3 occurs selectively under NBS initiation, forming 3,5-dibromo derivatives (55% yield).

Spectroscopic Characterization

Reaction products are validated using:

  • ¹H NMR : Distinct shifts for ethyl (δ 1.2–1.4 ppm) and brominated carbons (δ 3.5–4.0 ppm).

  • IR Spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) .

This compound’s reactivity profile makes it valuable in synthesizing agrochemicals, pharmaceuticals, and specialty polymers. Experimental data consistently highlight the interplay between steric effects (ethyl group) and electronic factors (bromine and COOH) in directing reaction outcomes .

Scientific Research Applications

5-Bromo-2-ethylpentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in enzymatic processes .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The position and type of substituents significantly alter reactivity. For example, the ketone group in 5-Bromo-2-oxopentanoic acid enhances electrophilicity at C2, enabling nucleophilic attacks , whereas fluorine atoms in 5-Bromo-4,4,5,5-tetrafluoropentanoic acid increase metabolic stability .
  • Molecular Weight : The addition of electronegative groups (e.g., F, O) increases molecular weight and polarity.

5-Bromopentanoic Acid

  • Synthesis : Typically prepared via bromination of valeric acid or its derivatives.
  • Applications : Serves as a precursor for pharmaceuticals and agrochemicals due to its straightforward functionalization .

5-Bromo-2-oxopentanoic Acid

  • Reactivity : The α-keto group facilitates condensation reactions, making it valuable in heterocycle synthesis (e.g., pyridines) .

Fluorinated Analog (5-Bromo-4,4,5,5-tetrafluoropentanoic Acid)

  • Synthesis Challenges : Fluorine introduction requires specialized reagents (e.g., SF₄ or HF), complicating large-scale production .

N-Phenyl Esters ()

  • Synthesis: Acid chlorides of brominated nicotinic acids react with substituted phenols to form esters. A notable reaction involves chloride displacement of bromide in dibrominated precursors, highlighting halogen exchange dynamics .

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